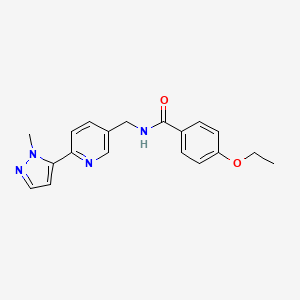

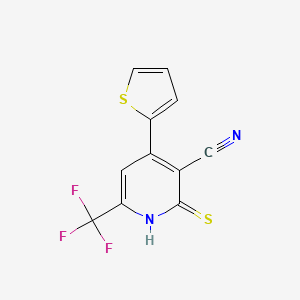

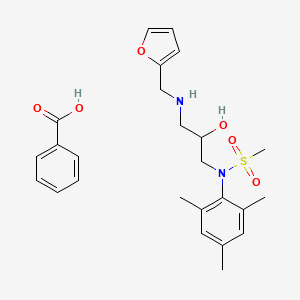

![molecular formula C23H25N3O3 B2551755 N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide CAS No. 900008-59-5](/img/structure/B2551755.png)

N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the creation of acetamide derivatives with various substitutions. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen. This process includes the use of racemic or chiral amino acids to introduce alkyl and aryl substituents. Similarly, paper details a linear synthesis approach for creating 2-chloro N-aryl substituted acetamide derivatives. These methods could potentially be adapted for the synthesis of "N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide" by altering the substituents and core structure accordingly.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using various spectroscopic techniques and theoretical calculations, as described in paper . The optimized molecular structure is confirmed by XRD data, and the stability of the molecule is analyzed using NBO analysis. HOMO and LUMO analysis, as well as molecular electrostatic potential, are used to determine charge transfer within the molecule. These methods could be applied to analyze the molecular structure of "N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide".

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide information on the biological evaluation of related compounds. For example, paper evaluates the biological activity of synthesized compounds as opioid kappa agonists, and paper screens synthesized compounds for cytotoxicity on various human leukemic cell lines. These studies suggest that the compound "N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide" could also be evaluated for similar biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis, as mentioned in paper . These methods could be employed to determine the properties of "N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide", including its solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Applications

- Antinociceptive Activity : Certain derivatives of the compound, such as [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide, have been synthesized and demonstrated significant antinociceptive activity, highlighting potential applications in pain management. These compounds were found to be more potent than aspirin in certain models, indicating their relevance in developing new analgesics (Doğruer et al., 2000).

Synthetic Methodologies and Chemical Applications

- Intermediate for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, a related compound, has been identified as an intermediate in the natural synthesis of antimalarial drugs, emphasizing the significance of these chemical structures in medicinal chemistry. Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide underscores the compound's role in synthesizing pharmacologically active molecules (Magadum & Yadav, 2018).

Roles as Intermediates

- Development of β-Lactam Antibiotics : The synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection highlights the utility of such compounds in developing β-lactam antibiotics. These findings reveal the broad applicability of the compound's structural motifs in synthesizing key pharmaceutical agents (Jarrahpour & Zarei, 2007).

Antimicrobial and Anti-inflammatory Applications

- Antimicrobial and Anti-inflammatory Activities : Acetamido pyrrolyl azoles, derived from structures similar to the compound , have shown antimicrobial and anti-inflammatory activities, further underscoring the potential pharmaceutical applications of these chemical entities. The antimicrobial activity against specific pathogens and significant anti-inflammatory properties indicate these compounds' therapeutic potential (Sowmya et al., 2017).

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-5-29-21-9-7-6-8-20(21)24-22(27)14-26-23(28)11-10-19(25-26)18-13-16(3)15(2)12-17(18)4/h6-13H,5,14H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQHBHACBGKZAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

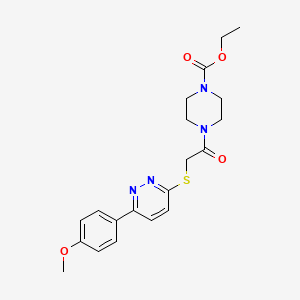

![5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine](/img/structure/B2551680.png)

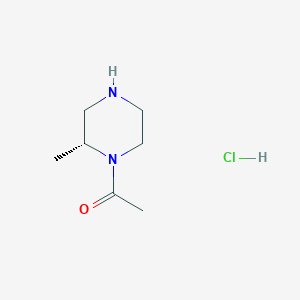

![2-Cyclopropyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2551681.png)

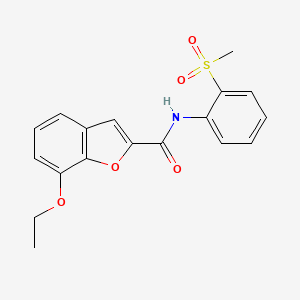

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551682.png)

![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide](/img/structure/B2551684.png)

![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2551691.png)